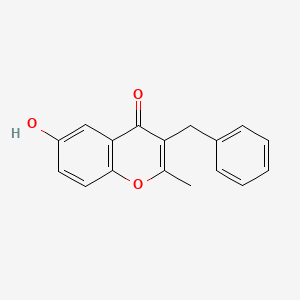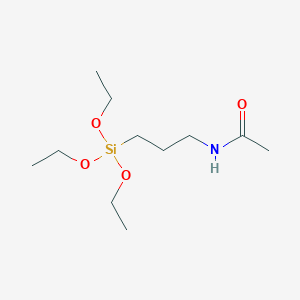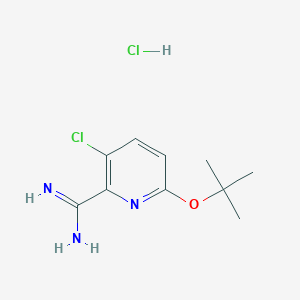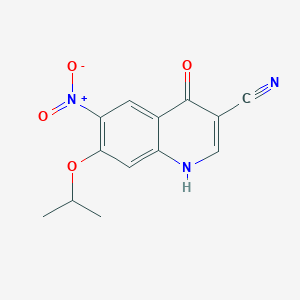
3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- is a complex organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, hydrolysis, and cyclization. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the nitro group produces amino derivatives.
Scientific Research Applications
3-Quin
Properties
CAS No. |
919482-01-2 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17) |
InChI Key |
LAVCCJFCHCAZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



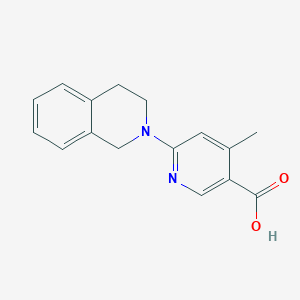



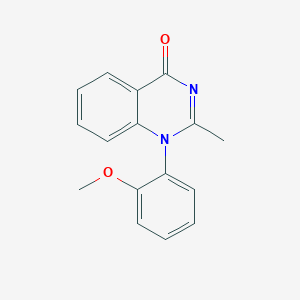
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
